DFHBI-1T is a mimic of green fluorescent protein (GFP) fluorophore for imaging RNA in living cells.
Dfhbi 1T
CAS No.: 1539318-36-9
Cat. No.: VC0525816
Molecular Formula: C13H9F5N2O2
Molecular Weight: 320.21
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1539318-36-9 |
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Molecular Formula | C13H9F5N2O2 |
Molecular Weight | 320.21 |
IUPAC Name | (5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-3-(2,2,2-trifluoroethyl)imidazol-4-one |
Standard InChI | InChI=1S/C13H9F5N2O2/c1-6-19-10(12(22)20(6)5-13(16,17)18)4-7-2-8(14)11(21)9(15)3-7/h2-4,21H,5H2,1H3/b10-4- |
Standard InChI Key | AWYCLBWNRONMQC-WMZJFQQLSA-N |
SMILES | CC1=NC(=CC2=CC(=C(C(=C2)F)O)F)C(=O)N1CC(F)(F)F |
Appearance | Solid powder |
Introduction
Chemical Identity and Structure
DFHBI-1T, chemically known as (Z)-4-(3,5-difluoro-4-hydroxybenzylidene)-2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazol-5(4H)-one, is a derivative of DFHBI containing a trifluoroethyl group at the N1 position of the imidazolinone ring . This modification optimizes its spectral properties for live-cell imaging.
Chemical Parameters
The compound has the following key parameters:
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Systematic Name: 4H-Imidazol-4-one, 5-[(3,5-difluoro-4-hydroxyphenyl)methylene]-3,5-dihydro-2-methyl-3-(2,2,2-trifluoroethyl)-, (5Z)-
Physical Properties and Solubility
DFHBI-1T is supplied as a lyophilized solid with purity typically >95% by HPLC . The compound demonstrates excellent solubility in DMSO at concentrations up to 80 mg/mL (249.84 mM), with sonication recommended to enhance dissolution . For research applications, the following solvent volumes are recommended for preparing stock solutions:
Amount | 1 mM | 5 mM | 10 mM | 50 mM |
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1 mg | 3.123 mL | 0.6246 mL | 0.3123 mL | 0.0625 mL |
5 mg | 15.6148 mL | 3.123 mL | 1.5615 mL | 0.3123 mL |
10 mg | 31.2295 mL | 6.2459 mL | 3.123 mL | 0.6246 mL |
Table 1: Recommended volumes for DFHBI-1T stock solution preparation .
Spectral Properties and Binding Characteristics
Fluorescence Parameters
DFHBI-1T exhibits distinct spectral properties when bound to specific RNA aptamers. In its free state, the compound shows minimal fluorescence, but upon binding to aptamers such as Spinach2 or Broccoli, it undergoes significant fluorescence enhancement .
Complex | Excitation (nm) | Emission (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Brightness | KD (nM) |
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DFHBI-1T (free) | 428 | 500 | 35,400 | 0.00041 | 0.121 | N/A |
Broccoli-DFHBI-1T | 470 | 505 | 28,900 | 0.414 | 100 | 305±39 |
Table 2: Spectral properties of free and aptamer-bound DFHBI-1T .
When bound to Spinach2, DFHBI-1T exhibits peak excitation at 482 nm and emission at 505 nm, which aligns well with standard GFP filter sets used in fluorescence microscopy . This compatibility represents a significant advantage for researchers, allowing them to utilize existing imaging equipment without specialized filter modifications.
Binding Affinity
DFHBI-1T binds to various RNA aptamers with different affinities:
These binding characteristics make DFHBI-1T suitable for various RNA imaging applications, with the binding affinity being sufficient for specific detection while maintaining reasonable signal-to-noise ratios.
Biological Applications
RNA Visualization in Living Cells
The primary application of DFHBI-1T is as an RNA aptamer-activated fluorescent probe for visualizing RNA in living cells . Unlike traditional approaches that rely on fluorescent protein fusions to RNA-binding proteins, DFHBI-1T offers direct RNA visualization when used with engineered RNA aptamers such as Spinach2 and Broccoli .
Live-cell imaging experiments with COS7 cells expressing CGG 60-Spinach2 have demonstrated that DFHBI-1T (20 μM) provides enhanced fluorescence compared to its parent compound DFHBI at the same concentration . Quantification reveals that DFHBI-1T brightness is significantly higher in these applications, making it more suitable for detecting RNA in challenging cellular environments with potential autofluorescence .
Monitoring Gene Expression
DFHBI-1T has been employed to monitor gene expression dynamics in various systems:
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When used with RNA aptamers expressed from different promoters, the fluorescence intensity correlates with promoter strength, allowing for quantitative assessment of transcriptional activity
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The system has been applied to study the expression from operons and the influence of transcriptional promoter strength
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Researchers have utilized DFHBI-1T for monitoring mRNA and protein levels in both bulk cell populations and model vesicle-based artificial cells
Biosensor Development
An emerging application of DFHBI-1T involves its integration into RNA-based biosensors:
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When combined with riboswitch-aptamer fusions, DFHBI-1T enables the development of metabolite-sensing fluorescent biosensors
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The approach has been extended to create RNA signal amplifier circuits with integrated fluorescence output
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Molecular beacons triggered by strand displacement have been designed using the DFHBI-1T/aptamer system
Comparative Advantages
Advantages Over DFHBI
DFHBI-1T offers several improvements over its parent compound DFHBI:
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Lower background fluorescence, improving signal-to-noise ratio
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Spectral properties optimized for standard GFP filter sets used in fluorescence microscopy
Performance in RNA Imaging
Live-cell imaging studies demonstrate that DFHBI-1T significantly outperforms DFHBI in visualizing RNA. When tested with COS7 cells expressing CGG 60-Spinach2, DFHBI-1T produced substantially brighter images using a GFP filter set with a 100 ms exposure . Quantification of average brightness across multiple cells showed that DFHBI-1T provides markedly improved signal intensity compared to DFHBI .
Expression System Considerations
Plasmid Copy Number Effects
Research investigating the performance of RNA aptamers with DFHBI-1T has revealed important considerations regarding expression systems. When evaluating fluorescence levels produced by RNA aptamers expressed from different plasmid backbones, significant activation of fluorescence was only detected when the aptamers were expressed from high-copy plasmids (pRO1600_ColE1) . This suggests that achieving sufficient RNA aptamer concentration is critical for effective DFHBI-1T imaging.
Promoter Strength Impact
The choice of promoter significantly affects the performance of the DFHBI-1T/aptamer system. Experimental evidence demonstrates clear differences between weak promoters (J23116, J23107, and J23106) and medium to strong promoters when measuring fluorescence signals in both glucose and fructose media . Notably, the J23101 promoter (RPU 0.70) exhibited the highest fluorescence signal in several experimental conditions, indicating that strong transcriptional activity is advantageous for RNA visualization with DFHBI-1T .
Future Perspectives and Ongoing Research
The development of DFHBI-1T represents a significant advancement in RNA imaging technology, but ongoing research continues to explore improvements and new applications:
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Design and testing of new fluorophores with improved spectral properties and binding affinities
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Development of more stable and brighter RNA aptamers that bind DFHBI-1T with higher affinity
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Applications in multiplexed RNA imaging using fluorophores with distinct spectral characteristics
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Integration with other imaging modalities and techniques
Recent publications demonstrate continuing interest in DFHBI-1T applications across diverse fields, including cell-free biosensors for water contaminant detection and multiplex transcriptional characterization across bacterial species .
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